Cyrtominetin
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Overview
Description
Cyrtominetin is a natural compound known for its significant biological activities. It is a flavonoid, a class of plant secondary metabolites with various health benefits. This compound has been studied for its potential therapeutic properties, particularly its ability to inhibit the activity of certain bacterial toxins.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyrtominetin can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the use of specific catalysts and reaction conditions to achieve the desired product. For instance, one method involves the cyclization of a chalcone derivative under acidic conditions to form the flavonoid structure.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants known to contain high levels of flavonoids. The extraction process typically includes solvent extraction, purification, and crystallization steps to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Cyrtominetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Studied for its antibacterial, antiviral, and anti-inflammatory properties.
Industry: Potential applications in the development of natural preservatives and health supplements.
Mechanism of Action
Cyrtominetin shares structural similarities with other flavonoids, such as oroxylin A, oroxin A, and oroxin B . These compounds also exhibit significant biological activities, including the inhibition of bacterial toxins. this compound is unique in its specific binding mode and inhibition mechanism, which distinguishes it from other flavonoids.
Comparison with Similar Compounds
- Oroxylin A
- Oroxin A
- Oroxin B
These compounds have been studied for their potential health benefits and share some common biological activities with cyrtominetin, but each has unique properties and mechanisms of action.
Properties
CAS No. |
95272-99-4 |
---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-dimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-7-15(21)8(2)17-14(16(7)22)12(20)6-13(23-17)9-3-4-10(18)11(19)5-9/h3-5,13,18-19,21-22H,6H2,1-2H3 |
InChI Key |
AESMRHCYHARBLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)O)O)C)O |
Key on ui other cas no. |
95272-99-4 |
Synonyms |
cyrtominetin |
Origin of Product |
United States |
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